Benzaldehyde semicarbazone

Overview

Description

Benzaldehyde semicarbazone (BAS) is a crystalline compound that was first synthesized in 1884. It is an acyl hydrazone that is used as a reagent in organic synthesis and as a catalyst in a variety of reactions. BAS has been used in a wide range of scientific research applications, including biochemical studies, drug discovery, and drug development. In addition, BAS has been used in the laboratory for the synthesis of various compounds including drugs, dyes, and polymers.

Scientific Research Applications

Pharmacological Potential

Benzaldehyde semicarbazone (BS) exhibits a range of pharmacological activities. It significantly inhibits the second phase of nociceptive response, thermal hyperalgesia, and mechanical allodynia induced by formaldehyde and carrageenan in mice and rats, indicating its potential as an antinociceptive and anti-inflammatory agent. Additionally, BS shows antiangiogenic activity, which could be leveraged in developing new therapeutic drugs. The absence of behavioral impairment in treated mice suggests that the antinociceptive effect of BS does not stem from motor incoordination or muscle-relaxing effects (Rocha et al., 2006).

Chemical Coordination and Redox Properties

This compound displays diverse coordination modes when interacting with other compounds. Research indicates its ability to form stable complexes with ruthenium, showing potential applications in the field of inorganic chemistry and material science. The redox properties and structural versatility of these complexes, influenced by substituents on the semicarbazone, can pave the way for applications in catalysis and as materials with specific electronic properties (Basuli et al., 2001).

Nonlinear Optical Material

The semicarbazone derivative of p-dimethylamino benzaldehyde demonstrates notable quadratic nonlinear optical properties, particularly in second harmonic generation (SHG), comparable to urea. This indicates its potential as a nonlinear optical material, which could be applied in the development of optoelectronic devices and photonic technologies (Manivannan & Dhanuskodi, 2003).

Synthesis and Characterization

This compound can be synthesized efficiently through a one-pot synthesis, optimizing the use of reagents and minimizing waste. This approach highlights the compound's accessibility for laboratory and industrial production, laying the groundwork for its application in various scientific fields (Xiang, 2002).

Crystal Growth and Optical Material Properties

Studies on the growth and characterization of this compound (BSC) crystals reveal their potential as organic nonlinear optical materials. The identification of functional groups and evaluation of optical transmittance contribute to the understanding of BSC's properties, which can be leveraged in the field of material science and optoelectronics (Babu et al., 2002).

Mechanism of Action

Target of Action

Benzaldehyde semicarbazone primarily targets the lysosomal cysteine protease, cathepsin B . Cathepsin B plays multiple roles in physiological and pathological processes, including intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis . It has received much attention for its potential role in conditions such as cancer, rheumatoid arthritis, and muscular dystrophy .

Mode of Action

This compound interacts with cathepsin B and inhibits its activity . The compound is a competitive inhibitor to cathepsin B . The results of docking experiments show a decrease in energy after ligand–enzyme active site interaction, supporting the designed compounds as inhibitors to cathepsin B .

Biochemical Pathways

It is known that the compound interferes with the function of cathepsin b, a lysosomal protease involved in various physiological and pathological processes . By inhibiting cathepsin B, this compound could potentially affect a range of biochemical pathways.

Pharmacokinetics

A toxicokinetic study suggested that this compound has a good absorption profile . More research is needed to fully understand the compound’s ADME properties and their impact on bioavailability.

Result of Action

The inhibition of cathepsin B by this compound could potentially have a range of molecular and cellular effects. Given that cathepsin B is involved in various physiological and pathological processes, the inhibition of this enzyme could potentially affect these processes .

Safety and Hazards

When handling Benzaldehyde semicarbazone, it is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .

properties

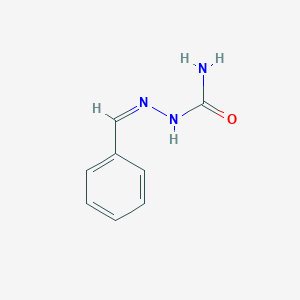

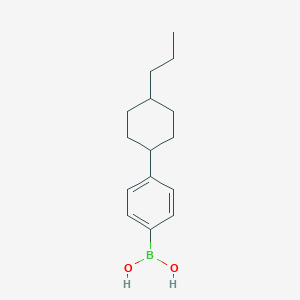

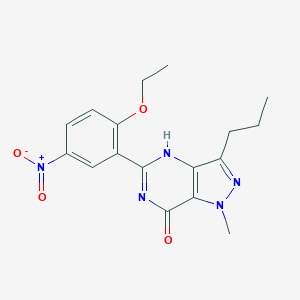

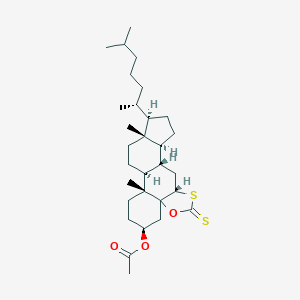

IUPAC Name |

(benzylideneamino)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c9-8(12)11-10-6-7-4-2-1-3-5-7/h1-6H,(H3,9,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGUXECGGCUDCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1574-10-3 | |

| Record name | Benzaldehyde, semicarbazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1574-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Benzaldehyde semicarbazone acts primarily as a state-dependent sodium ion (Na+) channel inhibitor. [] This means it preferentially binds to and blocks Na+ channels in their open or inactivated states, reducing neuronal hyperexcitability associated with seizures. []

A: While some semicarbazones exhibit GABA-transaminase inhibitory activity, research suggests this compound does not significantly elevate GABA levels or inhibit GABA uptake. [] Its anticonvulsant effect is primarily attributed to its interaction with sodium channels.

A: Research suggests this compound may also interact with calcium channels, contributing to its anticonvulsant effects. [] Further research is needed to fully elucidate these interactions.

A: The molecular formula of this compound is C8H9N3O, and its molecular weight is 163.18 g/mol. []

A: Various spectroscopic methods, including Infrared (IR) spectroscopy, UV-Vis spectroscopy, 1H NMR, and mass spectrometry, have been employed to confirm the structure and purity of this compound and its derivatives. [, , , , , , , ]

A: While not its primary area of research, this compound has been used as a precursor in the synthesis of nanostructured materials like ZnO and Fe3O4. [, ] This suggests potential for exploration in material science.

ANone: This specific area has not been extensively explored in the provided research papers.

A: While specific QSAR models were not detailed in the provided papers, structure-activity relationship studies indicate that the presence of electron-withdrawing substituents on the aromatic ring, particularly in the para position, generally enhances anticonvulsant activity. [, ]

A: Studies have shown that electron-withdrawing substituents, like fluorine, chlorine, bromine, and nitro groups, at the para position of the phenyl ring generally increase anticonvulsant potency. [, , , ] Additionally, maintaining a hydrogen bonding domain within the molecule is crucial for activity. []

A: Inclusion complexes of this compound with beta-cyclodextrin have been investigated to enhance solubility, dissolution rate, and ultimately improve bioavailability. [, ]

ANone: This aspect is not explicitly addressed in the provided research papers.

A: Studies in rats show that orally administered this compound undergoes extensive metabolism, primarily to its carboxylic acid metabolite. [] It exhibits a long distribution phase and enterohepatic circulation plays a role in its elimination. []

A: While specific durations of action are not detailed, research suggests this compound exhibits long-lasting effects in preclinical models, as evidenced by its prolonged half-life and sustained presence of radioactivity in tissues. []

A: this compound has displayed efficacy in various animal models of epilepsy, including the maximal electroshock seizure (MES) test in rats and mice, the subcutaneous pentylenetetrazol test in mice, and the Frings audiogenic mouse test. [, ]

A: In the rat oral MES screen, this compound demonstrated a superior protective index compared to carbamazepine, phenytoin, and valproate, suggesting a potentially wider therapeutic window. [, ]

ANone: This particular aspect has not been explicitly addressed in the provided research papers.

A: Research suggests this compound is well-tolerated in preclinical models. [] It did not display proconvulsant properties, cause significant changes in liver weight or function, or affect microsomal protein yields or hepatic enzymes. []

A: Extensive research on this compound and related compounds for their anticonvulsant properties began in the late 1990s, with significant contributions from Dimmock and colleagues. [, ]

A: The study of this compound and its analogs has spurred collaborations between medicinal chemists, pharmacologists, and electrophysiologists to understand its mechanism of action, SAR, and therapeutic potential. [, ] Furthermore, its use as a precursor in material synthesis highlights its potential in other fields. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propyl 8-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B140574.png)